molecular formula C14H9NO2S B1366253 N-(Phenylthio)phthalimide CAS No. 14204-27-4

N-(Phenylthio)phthalimide

Cat. No.: B1366253
CAS No.: 14204-27-4
M. Wt: 255.29 g/mol
InChI Key: NMHKBABHRKQHOL-UHFFFAOYSA-N
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Safety and Hazards

When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

N-(Phenylthio)phthalimide is suitable reagent used in the synthesis of phenyl (3-trimethoxysilylpropyl)-disulfide. It may be used in the sulfenylation of ylides and β−keto esters . In a study, it was found that this compound could inhibit the DON biosynthesis of Fusarium graminearum .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Phenylthio)phthalimide can be synthesized through the reaction of phthalimide with phenylthiohydrazine or chloroform . Another method involves the reaction of phthalic anhydride with phenylthiol in the presence of a base . The reaction typically requires heating and can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using phthalic anhydride and phenylthiol under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Phenylthio)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(Phenylthio)phthalimide is unique due to its sulfur-containing structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to act as a sulfenylating agent and enzyme inhibitor sets it apart from similar compounds .

Properties

IUPAC Name

2-phenylsulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKBABHRKQHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408577
Record name N-(Phenylthio)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14204-27-4
Record name N-(Phenylthio)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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